4'-bromo-2',5'-difluoroacetophenone
Description
4'-Bromo-2',5'-difluoroacetophenone (molecular formula: C₈H₅BrF₂O, molecular weight: 235.02 g/mol) is a halogenated acetophenone derivative characterized by a bromine atom at the 4'-position and fluorine atoms at the 2'- and 5'-positions on the aromatic ring.
Properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNTBSBJPCXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-11-0 | |
| Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromo-2’,5’-difluoroacetophenone can be synthesized through various methods. One common approach involves the bromination of 2’,5’-difluoroacetophenone using bromine in the presence of a catalyst such as aluminium trichloride. The reaction is typically carried out at elevated temperatures (around 95°C) for about 1.5 hours .
Industrial Production Methods: In industrial settings, the production of 4’-bromo-2’,5’-difluoroacetophenone may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or chemical applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4' position is susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent fluorine atoms and the carbonyl group. This reaction typically occurs under basic or catalytic conditions.
Reduction of the Carbonyl Group
The ketone group undergoes reduction to form secondary alcohols, though fluorine substituents may influence reaction rates and selectivity.
Oxidation Reactions
The carbonyl group can be oxidized to carboxylic acids under strong oxidizing conditions.
Palladium-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.
| Reaction Type | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃ | DMF, 120°C, 24h | Styrene derivatives | 75–90% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 18h | Aryl amines | 70–85% |
Electrophilic Aromatic Substitution
Fluorine substituents direct electrophiles to specific positions on the aromatic ring.
Scientific Research Applications
4'-Bromo-2',5'-difluoroacetophenone is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, characterized by the specific positioning of bromine and fluorine atoms on the phenyl ring, imparts distinct chemical properties and reactivity compared to other similar compounds.
Scientific Research Applications
Chemistry
this compound serves as a building block in organic synthesis, facilitating the creation of complex molecules and pharmaceuticals. One common synthetic route involves the bromination of 2',5'-difluoroacetophenone using bromine in the presence of a catalyst like aluminum trichloride, typically at elevated temperatures around 95°C for approximately 1.5 hours. In industrial settings, the production process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet the specifications required for pharmaceutical or chemical applications.
It undergoes various chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Biology
This compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme kinetics and inhibition. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target molecules, thereby modulating their activity.
Medicine
This compound acts as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry
It is also used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-bromo-2’,5’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme kinetics and inhibition. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Key Properties:
- Synthesis: Likely synthesized via halogenation or nucleophilic substitution reactions, as seen in related compounds (e.g., LiEt₃BH-mediated reduction of 2-iodo-2,2-difluoroacetophenone to generate difluoroenolates, which undergo aldol reactions) .
- Applications : Used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and fluorine substituents.
Comparison with Structurally Similar Compounds
5'-Bromo-2',4'-Difluoroacetophenone (CAS 864773-64-8)
- Structure : Bromine at 5', fluorine at 2' and 4'.
- Molecular Data : Identical formula (C₈H₅BrF₂O) and molecular weight (235.02 g/mol) to the target compound but distinct substitution pattern .
- Storage : Requires storage at 0–6°C to maintain stability .
- Pricing : Priced at JPY 14,000/5g (purity >97%) .
- Applications : Used in natural product research and as a precursor for fluorinated pharmaceuticals .
4'-Bromo-2'-Fluoroacetophenone (CAS 625446-22-2)
- Structure : Bromine at 4', fluorine at 2'.
- Molecular Data : C₈H₆BrFO (molecular weight: 215.04 g/mol) .
- Pricing : JPY 4,800/5g (purity 98%), indicating lower cost due to fewer fluorine atoms .
- Reactivity : Reduced fluorination may limit its utility in reactions requiring strong electron-withdrawing effects.
2-Bromo-2',4'-Difluoroacetophenone (CAS 102429-07-2)
- Structure : Bromine at 2', fluorine at 2' and 4'.
- Molecular Data : C₈H₅BrF₂O (molecular weight: 235.03 g/mol) .
- Safety : Classified under GHS guidelines with strict handling protocols due to its reactive bromine .
- Synonyms: 2,4-Difluorophenacyl bromide; used in organic synthesis as an alkylating agent .
3'-Bromo-4'-Fluoroacetophenone (CAS 1007-15-4)
- Structure : Bromine at 3', fluorine at 4'.
- Applications : Intermediate in indazole derivatives with 5-HT₂ receptor activity, highlighting its role in neuropharmaceuticals .
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Key Insights
- Reactivity : Fluorine atoms at ortho and para positions significantly increase the electrophilicity of the carbonyl group, facilitating nucleophilic attacks. Bromine serves as a leaving group in SN₂ reactions .
- Synthetic Challenges: Compounds with multiple halogens (e.g., 2-Bromo-2',4'-difluoroacetophenone) often require low-temperature storage (0–6°C) to prevent decomposition .
- Market Trends: Discontinued status of some derivatives (e.g., 2-Bromo-2',4'-difluoroacetophenone) suggests shifting industrial demand toward more stable or cost-effective analogs .
Q & A
Q. What are the optimal synthetic routes for 4’-bromo-2’,5’-difluoroacetophenone in laboratory settings?
Methodological Answer: The synthesis can be adapted from analogous difluoroacetophenone derivatives. For example, 2’-chloro-4’,5’-difluoroacetophenone is synthesized via Friedel-Crafts acylation using 3,4-difluorochlorobenzene and acetyl chloride under AlCl₃ catalysis, yielding ~80% . For bromination, a regioselective electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace chlorine with bromine. Alternative routes include iodination of hydroxy precursors (e.g., 5’-bromo-2’-hydroxyacetophenone) using pyridine iodine monochloride, achieving 85% yield in similar systems .
Key Considerations:
- Catalysts: AlCl₃ for Friedel-Crafts, Pd catalysts for cross-coupling.
- Purification: Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol).
- Yield Optimization: Control reaction temperature (0–6°C for bromine stability) .
Q. How can researchers characterize the purity and structural integrity of 4’-bromo-2’,5’-difluoroacetophenone?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic proton signals at δ 7.2–8.0 ppm (split by fluorine coupling). Acetophenone methyl group appears at δ 2.6 ppm.
- ¹⁹F NMR: Distinct peaks for 2’-F and 5’-F (δ -110 to -120 ppm) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area) .
- Mass Spectrometry: ESI-MS (m/z calculated for C₈H₅BrF₂O: [M+H]⁺ = 235.02) .
Q. What are the key challenges in maintaining stability during storage?
Methodological Answer:
- Temperature Sensitivity: Store at 0–6°C to prevent decomposition, as bromo-fluoroacetophenones degrade at room temperature .
- Light Sensitivity: Use amber glass vials to avoid photolytic debromination.
- Moisture Control: Store under inert gas (N₂/Ar) to prevent hydrolysis of the ketone group.
Advanced Research Questions
Q. How do the bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo Group: Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck). The electron-withdrawing fluorine substituents enhance oxidative addition kinetics .
- Fluorine Effects:
- Ortho-Fluorine: Steric hindrance reduces reaction rates but improves regioselectivity.
- Para-Fluorine: Electron-withdrawing effects stabilize transition states.
Experimental Design:
- Compare reaction rates with non-fluorinated analogs (e.g., 4’-bromoacetophenone) using kinetic studies .
Q. What computational methods are employed to predict regioselectivity in electrophilic substitution?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich sites for substitution.
- Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing substituent effects .
- Case Study: For 4’-(2,4-difluorophenoxy)acetophenone, meta-fluorine directs electrophiles to the para position due to steric and electronic effects .
Q. How can researchers resolve contradictions in reported reaction conditions for halogenation?
Methodological Answer:
- Systematic Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
- Validation Example: Conflicting bromination yields (e.g., 80% vs. 60%) may arise from trace moisture. Dry solvents (e.g., DCM over molecular sieves) improve reproducibility .
- Cross-Referencing: Compare spectral data (¹H/¹⁹F NMR) with literature to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
